Antibacterial Activity: Direct Comparison of Phyllostine vs. Patulin and Isoepoxydon Against B. subtilis
In direct comparative studies, phyllostine's antibiotic activity against Bacillus subtilis is quantified relative to the end-product patulin and the pathway intermediate isoepoxydon. Phyllostine retained 80% of the activity of the potent mycotoxin patulin [1]. In a separate study, its activity was superior to that of its precursor, (+)-isoepoxydon, which showed only 56% of patulin's activity [2]. This positions phyllostine as a highly active intermediate with potency closer to the end-product than its immediate precursor.
| Evidence Dimension | Antibiotic activity against Bacillus subtilis |
|---|---|
| Target Compound Data | 80% of patulin activity |
| Comparator Or Baseline | Patulin: 100% activity (reference); (+)-isoepoxydon: 56% of patulin activity |
| Quantified Difference | Phyllostine is 20% less active than patulin but 24 percentage points more active than isoepoxydon relative to the patulin baseline. |
| Conditions | In vitro antimicrobial assay (specific method not detailed in abstracts, but commonly diffusion or dilution assays); Bacillus subtilis as test organism. |
Why This Matters
For researchers studying the patulin pathway or screening for antimicrobial leads, this data confirms phyllostine is a more potent bioactive intermediate than isoepoxydon and avoids the high mammalian toxicity associated with the pathway end-product, patulin.
- [1] Sekiguchi, J., & Gaucher, G. M. (1978). Identification of phyllostine as an intermediate of the patulin pathway in Penicillium urticae. Biochemistry, 17(9), 1785–1791. https://doi.org/10.1021/bi00602a033 View Source
- [2] Sekiguchi, J., & Gaucher, G. M. (1979). Isoepoxydon, a new metabolite of the patulin pathway in Penicillium urticae. The Biochemical Journal, 182(2), 445–453. https://doi.org/10.1042/bj1820445 View Source
